molecular formula C17H15ClN2O5S B6484843 N-(5-chloro-2-methoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide CAS No. 899758-24-8

N-(5-chloro-2-methoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

Cat. No.: B6484843
CAS No.: 899758-24-8
M. Wt: 394.8 g/mol
InChI Key: FMGOJPXLQGQGRA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C17H15ClN2O5S and its molecular weight is 394.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.0390205 g/mol and the complexity rating of the compound is 665. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the mutant phosphatidylinositol 3-kinase (PI3K) alpha . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a key player in the development of cancers .

Mode of Action

The compound acts as a highly selective inhibitor and degrader of mutant PI3K alpha . It binds to the PI3K alpha, inhibiting its activity and leading to its degradation . This disrupts the PI3K signaling pathway, which is often overactive in cancer cells, thereby inhibiting tumor growth .

Biochemical Pathways

The PI3K pathway plays a crucial role in the regulation of cell cycle and survival. When this compound inhibits PI3K alpha, it disrupts this pathway, leading to a decrease in cell proliferation and survival . This can result in the inhibition of tumor growth and potentially lead to tumor shrinkage .

Pharmacokinetics

The pharmacokinetic properties of this compound are currently under investigation. It is known that the compound is well-tolerated and adverse events are consistent with the known safety profiles of each individual agent .

Result of Action

The inhibition of the PI3K pathway by this compound leads to a decrease in cell proliferation and survival, which can inhibit tumor growth . In clinical trials, the combination of this compound with other drugs has shown a statistically significant and clinically meaningful improvement in progression-free survival in patients with PIK3CA-mutated, hormone receptor (HR)-positive, HER2-negative, endocrine-resistant, locally advanced or metastatic breast cancer .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O5S/c1-10(16(21)19-13-9-11(18)7-8-14(13)25-2)20-17(22)12-5-3-4-6-15(12)26(20,23)24/h3-10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGOJPXLQGQGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)Cl)OC)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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